[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl](ethyl)amine dihydrochloride
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Overview
Description
(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methylamine dihydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of action
Pyrazole derivatives, such as “(5-chloro-1,3-dimethyl-1h-pyrazol-4-yl)methylamine dihydrochloride”, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Mode of action
The mode of action of pyrazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some pyrazole derivatives act by inhibiting key enzymes in biochemical pathways, while others may interact with cell receptors or DNA .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities exhibited by pyrazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, due to their heterocyclic nature, are generally well absorbed and can distribute throughout the body. They can be metabolized by various enzymes in the liver and excreted through the kidneys .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. Pyrazole derivatives are generally stable under physiological conditions .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazole derivatives can have significant impacts on cellular function over time .
Dosage Effects in Animal Models
It is known that pyrazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazole derivatives can have significant effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole derivatives can interact with various transporters or binding proteins, and can have significant effects on their localization or accumulation .
Subcellular Localization
It is known that pyrazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methylamine dihydrochloride typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by subsequent reactions to introduce the ethylamine group. The process can be summarized as follows:
Chlorination: 1,3-dimethyl-5-pyrazolone is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 5-chloro-1,3-dimethylpyrazole.
Amination: The chlorinated product is then reacted with ethylamine under controlled conditions to introduce the ethylamine group.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities.
Scientific Research Applications
(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: A precursor in the synthesis of the target compound.
1,3-Dimethyl-5-pyrazolone: Another precursor used in the initial steps of the synthesis.
Ethylamine: A simple amine used in the amination step.
Uniqueness
(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methylamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
The compound (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride, with CAS number 2225144-73-8, belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial research.
- Molecular Formula : C₉H₁₂ClN₃·2HCl
- Molecular Weight : 232.07 g/mol
- Structure : The compound features a chloro-substituted pyrazole ring, which is crucial for its biological activity.
Pyrazole derivatives have been shown to exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Activity : Certain pyrazoles demonstrate bactericidal properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cytotoxicity Studies : The compound has exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays revealed IC₅₀ values indicating potent activity against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.
These results suggest that (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride may serve as a lead compound for further development in anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise in antimicrobial applications:
- Bactericidal Effects : Preliminary studies indicate effectiveness against common pathogens such as E. coli and MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a novel antibiotic agent.
Case Studies
- Study on Anticancer Efficacy : A recent investigation evaluated the effects of various pyrazole derivatives on cell viability in different cancer models. The study found that the introduction of an ethylamine group significantly enhanced the anticancer activity compared to other derivatives.
- Antimicrobial Screening : Another study focused on the synthesis and evaluation of new pyrazole derivatives for antimicrobial properties. Among these, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride demonstrated superior activity against resistant bacterial strains.
Properties
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3.2ClH/c1-4-10-5-7-6(2)11-12(3)8(7)9;;/h10H,4-5H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBZLWHBTBLMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N(N=C1C)C)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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